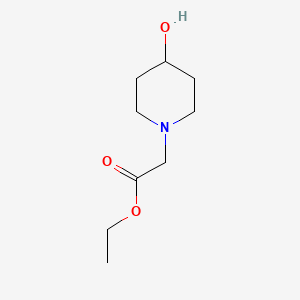

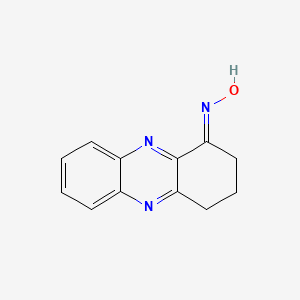

![molecular formula C32H28N4O8 B1437772 (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-((2'-(4-ethyl-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate CAS No. 1417576-01-2](/img/structure/B1437772.png)

(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-((2'-(4-ethyl-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate

Overview

Description

N-Ethyl Azilsartan Medoxomil is an impurity from the synthesis of Azilsartan Medoxomil. Azilsartan medoxomil is a long-acting angiotensin II receptor blocker (ARB) that is used to lower hypertension. When Azilsartan medoxomil enters the gastrointestinal tract, it is rapidly converted to its active form, Azilsartan.

Scientific Research Applications

Pharmaceutical Formulation and Drug Delivery

N-EthylAzilsartanMedoxomil has been researched for its potential in improving drug formulations. A study has explored the design and development of a nanoemulsion formulation to enhance its aqueous solubility and intestinal permeability . This could significantly improve the bioavailability of the drug, making it more effective for patients.

Solubility Enhancement

The compound’s solubility profile has been a subject of research, with the aim to increase its solubility in water. The use of ethyl oleate, tween 80, and Transcutol P as the oil phase, surfactant, and co-surfactant, respectively, has been suggested to achieve this . Enhanced solubility can lead to better absorption and efficacy of the medication.

Bioavailability Optimization

Research has indicated that the nanoemulsion formulation of N-EthylAzilsartanMedoxomil can lead to a higher percentage of cumulative drug release and permeation through intestinal segments in rats, compared to drug suspension . This suggests that such formulations can be used to optimize the bioavailability of the drug in the body.

Analytical Method Development

The compound has been used in the development of analytical methods, such as high-performance thin-layer chromatography (HPTLC), for the simultaneous estimation of N-EthylAzilsartanMedoxomil and other compounds like chlorthalidone . This is crucial for quality control and ensuring the correct dosage in pharmaceuticals.

Quality by Design in Pharmaceuticals

Quality by Design (QbD) approaches have been applied to the compound’s analysis, incorporating quality risk management (QRM) and design of experiments (DoE). This ensures a more robust, precise, and accurate method for its estimation and analysis .

Vascular Smooth Muscle and Adrenal Gland Research

N-EthylAzilsartanMedoxomil acts as an angiotensin II AT1 receptor antagonist. It has been studied for its effects on vascular smooth muscle and the adrenal gland, which are crucial in understanding and treating hypertension .

Mechanism of Action

Target of Action

N-EthylAzilsartanMedoxomil primarily targets the angiotensin II type 1 receptor (AT1 receptor) . This receptor plays a crucial role in the renin-angiotensin-aldosterone system, which regulates blood pressure .

Mode of Action

N-EthylAzilsartanMedoxomil is a prodrug that is hydrolyzed to its active metabolite, azilsartan, in the gastrointestinal tract following oral administration . Azilsartan selectively binds to AT1 receptors as an antagonist, blocking the vasoconstrictor and aldosterone-secreting effects of angiotensin II .

Biochemical Pathways

The primary biochemical pathway affected by N-EthylAzilsartanMedoxomil is the renin-angiotensin-aldosterone system. By blocking the AT1 receptor, N-EthylAzilsartanMedoxomil inhibits the action of angiotensin II, a peptide hormone that is a principal pressor agent in this system . This results in vasodilation and a reduction in the volume of circulating blood, leading to a decrease in blood pressure .

Pharmacokinetics

N-EthylAzilsartanMedoxomil is quickly absorbed from the gut, independently of food intake . It is a prodrug that is broken down to azilsartan, which belongs in the angiotensin-receptor blocking (ARB) drug class . The bioavailability of N-EthylAzilsartanMedoxomil is about 60% .

Result of Action

The molecular and cellular effects of N-EthylAzilsartanMedoxomil include enhanced adipogenesis and greater effects on the expression of genes encoding peroxisome proliferator-activated receptor-α (PPARα), PPARδ, leptin, adipsin, and adiponectin . It also potently inhibits vascular cell proliferation in the absence of exogenously supplemented angiotensin II .

Action Environment

The action, efficacy, and stability of N-EthylAzilsartanMedoxomil can be influenced by various environmental factors. For instance, the absorption and metabolism of the drug can be affected by factors such as the pH level of the stomach and the presence of other substances in the gastrointestinal tract. N-ethylazilsartanmedoxomil is quickly absorbed from the gut, independently of food intake , suggesting that its action is relatively stable under different environmental conditions.

properties

IUPAC Name |

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-(4-ethyl-5-oxo-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H28N4O8/c1-4-35-28(34-44-31(35)38)23-10-7-6-9-22(23)21-15-13-20(14-16-21)17-36-27-24(11-8-12-25(27)33-30(36)40-5-2)29(37)41-18-26-19(3)42-32(39)43-26/h6-16H,4-5,17-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKIYPVLTVAXBIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NOC1=O)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)OCC6=C(OC(=O)O6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H28N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-((2'-(4-ethyl-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

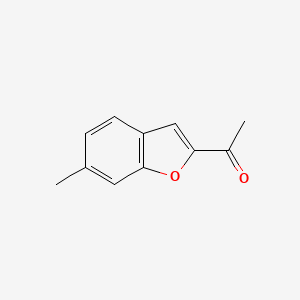

![[5-(1-Benzofuran-2-yl)isoxazol-3-yl]acetic acid](/img/structure/B1437689.png)

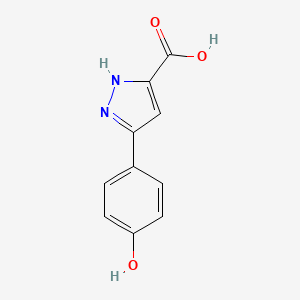

![2-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid](/img/structure/B1437690.png)

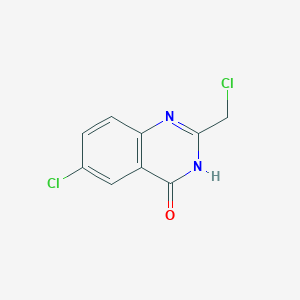

![7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1437696.png)

![2-[(3,4-dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1437702.png)

![5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1437705.png)

![Methyl (2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B1437712.png)